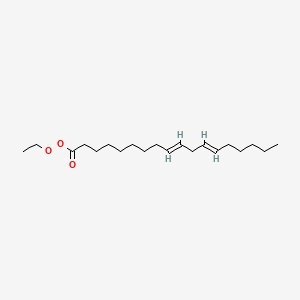
Sulphur Blue 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Blue 11 is an organic dye known for its vibrant blue color. It is commonly used in the textile industry for dyeing fabrics. The compound is characterized by its complex molecular structure, which includes sulfur and nitrogen atoms. This compound is also known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulphur Blue 11 is synthesized through a series of chemical reactions involving organic compounds containing amino or nitro groups. The process typically involves melting or boiling these compounds with sodium polysulfide and sulfur . The reaction conditions include high temperatures and the presence of reducing agents to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced using an environment-friendly preparation method. This involves adding water to the dye, followed by beating to prepare a turbid liquid. The turbid liquid, along with a transition metal catalyst and sodium hydroxide, is added to a high-pressure reaction kettle. The air in the kettle is replaced with nitrogen, and hydrogen is introduced to initiate a catalytic hydrogenation reaction at specific temperatures and pressures . After the reaction, the temperature is reduced, and the hydrogen is replaced with nitrogen. An anti-oxidization agent is added, and the catalyst is removed through filtering to obtain the dye solution .
Chemical Reactions Analysis
Types of Reactions
Sulphur Blue 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industries.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like sodium dichromate or exposure to air.
Reduction: The dye is reduced using sodium sulfide or other reducing agents to convert it into a water-soluble form.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in different applications depending on the desired properties .
Scientific Research Applications
Sulphur Blue 11 has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Sulphur Blue 11 involves its interaction with molecular targets and pathways within the material it is applied to. The dye molecules bind to specific sites on the fibers, forming stable complexes that result in the desired color. The presence of sulfur atoms in the dye structure enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Sulphur Black 1: Known for its deep black color and used in textile dyeing.
Sulphur Brown 1: Used for producing brown shades in fabrics.
Sulphur Yellow 1: Employed for dyeing textiles in yellow shades.
Uniqueness of Sulphur Blue 11
This compound stands out due to its vibrant blue color and excellent stability. Unlike some other sulfur dyes, it offers superior resistance to fading and environmental factors, making it a preferred choice for applications requiring long-lasting color .
Properties
CAS No. |
1326-98-3 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





